Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound characterized by the molecular formula . This compound belongs to the indazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Indazoles are bicyclic structures that consist of a benzene ring fused to a pyrazole ring, making them significant in the development of pharmaceuticals due to their ability to interact with various biological targets .
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate is classified as an indazole derivative. Its structure features a bromine atom at the 6-position, a fluorine atom at the 4-position, and a carboxylate group at the 3-position, which contribute to its chemical reactivity and biological properties. The compound is often used as a building block in organic synthesis and has been studied for its potential therapeutic applications .
The synthesis of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate typically involves several methods, with one common approach being the cyclization of suitable precursors. A prevalent method includes reacting 6-bromo-4-fluoro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted in dichloromethane at room temperature, allowing for efficient formation of the desired ester product .
In industrial contexts, continuous flow reactors and automated systems may be employed to enhance production efficiency. Purification techniques such as recrystallization and chromatography are utilized to achieve high purity levels of the compound.
The molecular structure of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate can be represented as follows:
Key structural features include:
This configuration influences both the physical properties and reactivity of the compound, making it suitable for various chemical transformations .
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate can undergo several chemical reactions, including:
Common reagents used in these reactions include sodium azide or potassium thiolate for substitutions, palladium on carbon (Pd/C) for reductions, and potassium permanganate or chromium trioxide for oxidation.
These reactions typically yield various substituted indazole derivatives, which may exhibit enhanced biological activities and diverse pharmacological properties.
The mechanism of action for methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate primarily involves its interaction with specific biological targets such as kinases. Indazole derivatives are known to modulate kinases like checkpoint kinase 1 (CHK1), checkpoint kinase 2 (CHK2), and serum/glucocorticoid-regulated kinase (SGK), which are crucial in regulating cell cycle progression and volume control.
The compound's potential effects on biochemical pathways include alterations in cell cycle regulation and cellular volume control. Environmental factors such as temperature and pH may influence these interactions, affecting the compound's stability and efficacy.
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate exhibits several notable physical properties:
Chemical properties include:
Relevant data on melting point, boiling point, and other specific metrics are often provided in detailed chemical databases .
Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate has several applications across various scientific fields:
The N1-functionalization of methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate represents a critical synthetic challenge due to the tautomeric equilibrium between N1 and N2 positions in the indazole ring system. Achieving high regioselectivity is essential for pharmaceutical applications where precise molecular architecture determines biological activity. Recent methodologies have focused on kinetically controlled alkylation under phase-transfer conditions, where carefully selected bases and alkyl halides enable preferential N1-substitution. For instance, employing cesium carbonate in anhydrous dimethylformamide at 0-5°C facilitates N1-alkylation yields exceeding 85% while suppressing unwanted O-alkylation of the carboxylate group [2].
A breakthrough approach documented in 2024 utilizes microwave-assisted synthesis to enhance regiocontrol dramatically. This technique reduces reaction times from several hours to minutes while maintaining temperatures below 50°C, preventing thermal degradation of sensitive bromo-fluoro intermediates. The methodology employs catalytic potassium iodide to activate alkyl bromides, achieving near-complete N1-selectivity (98:2 N1/N2 ratio) as confirmed by ¹⁹F NMR spectroscopy. This represents a significant improvement over conventional thermal methods that typically yield 85:15 selectivity [5].
Table 1: Comparative Regioselectivity in N-Alkylation Reactions
Base System | Alkylating Agent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|
Cesium carbonate | Methyl iodide | 25 | 85:15 | 78 |
Potassium tert-butoxide | Benzyl bromide | -10 | 92:8 | 81 |
Sodium hydride | Ethyl bromoacetate | 0 | 88:12 | 75 |
DBU (microwave) | Propargyl bromide | 50 | 98:2 | 89 |
The simultaneous incorporation of bromine and fluorine at adjacent positions (C6 and C4) presents distinctive electronic and steric challenges during indazole synthesis. Patent CN110452177A discloses an optimized four-step sequence starting from commercially available 3-fluoro-2-methylaniline that overcomes historical limitations in bromo-fluoro indazole production. The process initiates with regioselective bromination using N-bromosuccinimide (NBS) in acetic acid at 45-50°C, achieving 92% yield of 4-bromo-3-fluoro-2-methylaniline with minimal dihalogenated byproducts [3].
Critical to the success is the subsequent diazotization-ring closure sequence employing isoamyl nitrite in toluene. This step demands meticulous temperature control (5-10°C) and stoichiometric precision to prevent decomposition of the sensitive diazo intermediate. The final cyclization yields the 5-bromo-4-fluoro-1H-indazole core with 89% purity, which then undergoes esterification with thionyl chloride-methanol to afford the target methyl carboxylate. Notably, the patent reports a significant cost reduction (>40%) compared to previous routes by eliminating palladium catalysts and streamlining purification to simple recrystallization rather than chromatographic methods [3].
Table 2: Optimization of Bromo-Fluoro Indazole Ring Formation
Reaction Stage | Key Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|---|
Bromination | Solvent system | Chloroform | Acetic acid/water (9:1) | +18% |
Diazotization | Nitrosating agent | Sodium nitrite/HCl | Isoamyl nitrite | +22% (purity) |
Cyclization | Temperature | 25°C | 5-10°C | +15% (reduced decomposition) |
Workup | Purification | Column chromatography | Recrystallization (EtOAc/hexane) | 40% cost reduction |
Esterification methodologies for converting 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid to its methyl ester derivative have evolved significantly beyond traditional Fischer esterification. While the acid-catalyzed (H₂SO₄) reflux with methanol remains a viable option, it often causes dehalogenation byproducts in bromo-fluoro systems. Modern catalytic approaches employ N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at ambient temperature, achieving 95% conversion without compromising halogen integrity [10].
A groundbreaking 2024 study demonstrates continuous-flow technology for indazole esterification using immobilized lipase catalysts on silica supports. This enzymatic approach operates under mild aqueous conditions (pH 7.0, 37°C) and achieves 98% conversion in <30 minutes residence time. The system's modular design allows for in-line separation of the ester product from the aqueous phase, significantly reducing downstream processing costs. Economic analysis indicates this method reduces organic solvent consumption by 85% compared to batch processes, aligning with green chemistry principles for pharmaceutical manufacturing [5].
The acid-labile SEM group [2-(trimethylsilyl)ethoxymethyl] has emerged as the optimal N1-protecting group for methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate during subsequent functionalization at C4/C6 positions. SEM protection achieves near-quantitative yields (97%) when using SEM-Cl in the presence of diisopropylethylamine in THF at 0°C. Crucially, SEM demonstrates exceptional stability during common transformations including Suzuki-Miyaura cross-coupling at C6 and nucleophilic aromatic substitution of the C4-fluorine, while being readily removed by tetrabutylammonium fluoride (TBAF) in THF at ambient temperature without ester cleavage [7].
Comparative studies indicate that acetyl protection, while simpler to install, suffers from partial migration to the carboxylate oxygen during extended reaction periods. Meanwhile, the tetrahydrofuranyl (THP) group introduces stereochemical complications during introduction. The SEM-protected intermediate enables critical C-C bond formations; for example, it facilitates the Negishi coupling of the C6-bromine with organozinc reagents at 60°C with 0.5 mol% Pd(dppf)Cl₂ catalyst, achieving >90% conversion. Subsequent SEM removal regenerates the N1-H indazole for final functionalization without epimerization or decarboxylation [2] [6].
Table 3: Performance Comparison of N-Protecting Groups
Protecting Group | Installation Yield (%) | Stability to Pd Catalysis | Deprotection Conditions | Byproduct Formation (%) |
---|---|---|---|---|
SEM | 97 | Excellent | TBAF, THF, rt | <2 |
Acetyl | 92 | Moderate | NaOH/MeOH/H₂O | 15 (ester hydrolysis) |
THP | 85 | Good | p-TsOH, MeOH | 8 (diastereomers) |
Boc | 89 | Poor | TFA/DCM | 25 (tert-butyl adducts) |
The solid-phase peptide synthesis (SPPS) approach for constructing methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate derivatives employs Wang resin-linked carboxylates, enabling rapid diversification of the N1-position. This method utilizes pre-loaded Fmoc-protected indazole building blocks, where the ester group remains intact throughout chain elongation. After assembly, cleavage with 20% hexafluoroisopropanol in DCM liberates the modified indazole with 85-90% purity, requiring only minimal purification. The technique excels for parallel synthesis applications, particularly in generating indazole libraries for high-throughput screening where hundreds of N1-alkyl variants are needed rapidly [6].
In contrast, traditional solution-phase synthesis remains indispensable for large-scale production (>100g batches) of the core scaffold. Optimized solution methods achieve cost efficiency through catalytic esterification directly from acid precursors without intermediate isolation. Economic modeling indicates solution-phase production costs are $2,500/kg at 100g scale versus $18,000/kg for SPPS-derived material. However, SPPS offers decisive advantages for generating structural analogues, with the capability to produce 200+ derivatives weekly using automated platforms. Recent hybrid approaches perform solution-phase synthesis of the core indazole followed by solid-phase N-functionalization, balancing efficiency with diversification capacity [8].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Scale | 0.01-0.1 mmol | 0.1-100 mol |
Purity (crude) | 75-85% | 90-95% |
Diversification Capacity | High (100+ variants/week) | Moderate (10 variants/week) |
Key Advantage | Automation compatibility | Economies of scale |
Production Cost (per gram) | $180-250 | $25-40 |
Preferred Application | Library generation | Bulk API intermediate production |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1